N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide

Description

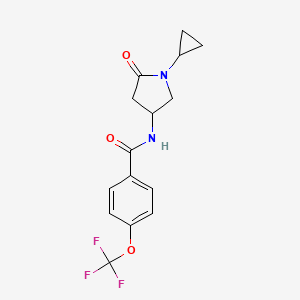

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a cyclopropyl group at the 1-position and a 4-(trifluoromethoxy)benzamide moiety at the 3-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may influence conformational rigidity and target binding.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c16-15(17,18)23-12-5-1-9(2-6-12)14(22)19-10-7-13(21)20(8-10)11-3-4-11/h1-2,5-6,10-11H,3-4,7-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWMJDNRFYGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H19F3N2O2

- IUPAC Name : this compound

- Molecular Weight : 352.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It could bind to various receptors, influencing signaling pathways related to cellular functions.

- Cellular Effects : The compound's interaction with cellular components can lead to changes in gene expression and protein activity.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For example, compounds with similar pyrrolidinone structures demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 10 |

| 2 | HT-29 | 15 |

| 3 | A549 | 12 |

These findings suggest that this compound may also possess similar antitumor activity.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. In vitro studies have shown that it exhibits moderate antibacterial activity against several strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study investigating the effects of similar compounds on cancer cell lines revealed that the introduction of trifluoromethoxy groups significantly enhanced cytotoxicity compared to non-fluorinated analogs. The mechanism was linked to increased membrane permeability and apoptosis induction in tumor cells.

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition demonstrated that compounds with structural similarities inhibited key metabolic enzymes involved in cancer progression. This suggests a potential role for this compound in metabolic regulation.

- Antimicrobial Testing : In a series of antimicrobial tests, the compound was evaluated against various pathogens, showing promising results against resistant strains, indicating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a benzamide scaffold with several analogs, differing in substituents and core heterocycles. Key comparisons include:

Key Observations :

- The 5-oxopyrrolidin-3-yl core in the target compound introduces a lactam ring, which may improve solubility compared to purely aromatic analogs like VU6010608 .

- Triflumuron () shares the 4-(trifluoromethoxy)benzamide motif but is optimized for pesticidal activity, highlighting the functional versatility of this substituent .

Pharmacological and Functional Insights

- CNS Activity: VU6010608’s efficacy in blocking long-term potentiation (LTP) suggests that trifluoromethoxy-benzamides with heterocyclic substituents (e.g., triazole) may modulate synaptic plasticity. The target compound’s cyclopropyl-pyrrolidinone core could similarly target glutamate receptors or other CNS proteins .

- Enzyme Modulation : The hydroxyphenyl analog () may interact with oxidative or inflammatory pathways, whereas triflumuron’s urea linkage inhibits chitin synthase, demonstrating substituent-dependent target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.